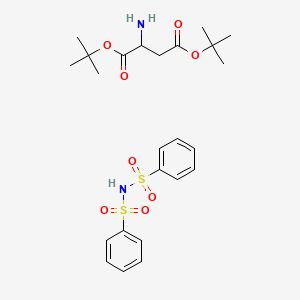
N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl 2-aminobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)benzenesulfonamide and ditert-butyl 2-aminobutanedioate are two distinct chemical compounds. N-(benzenesulfonyl)benzenesulfonamide is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . Ditert-butyl 2-aminobutanedioate is an ester derivative of aspartic acid, commonly used in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(benzenesulfonyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Ditert-butyl 2-aminobutanedioate is synthesized by esterification of aspartic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of N-(benzenesulfonyl)benzenesulfonamide involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . Ditert-butyl 2-aminobutanedioate is produced industrially through similar esterification processes, with optimization for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzenesulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Ditert-butyl 2-aminobutanedioate primarily undergoes hydrolysis reactions to yield aspartic acid and tert-butyl alcohol .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-(benzenesulfonyl)benzenesulfonamide is used in medicinal chemistry for the development of sulfonamide-based drugs, which have antibacterial and antifungal properties . It is also used in organic synthesis as a protecting group for amines .
Ditert-butyl 2-aminobutanedioate is used in peptide synthesis as a protecting group for amino acids . It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
N-(benzenesulfonyl)benzenesulfonamide exerts its effects by inhibiting enzymes that utilize sulfonamide groups, such as carbonic anhydrase . This inhibition disrupts the enzyme’s function, leading to antibacterial and antifungal effects .
Ditert-butyl 2-aminobutanedioate acts as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group during the synthesis process .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butyl benzenesulfonamide: Similar structure but with a butyl group instead of a second benzene ring.
Benzenesulfonamide: Lacks the additional sulfonyl group.
Uniqueness
N-(benzenesulfonyl)benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its reactivity and utility in various chemical reactions . Ditert-butyl 2-aminobutanedioate is unique for its role as a protecting group in peptide synthesis, providing stability and selectivity during the synthesis process .
Propriétés
IUPAC Name |
N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl 2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2.C12H23NO4/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h1-10,13H;8H,7,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJCTCXCESSNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














